molecular formula C16H14N2O3S B2409960 N-(5-methyl-1,2-oxazol-3-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide CAS No. 831185-80-9

N-(5-methyl-1,2-oxazol-3-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide

Cat. No.: B2409960
CAS No.: 831185-80-9
M. Wt: 314.36
InChI Key: HMLWZJACZZCEAY-UHFFFAOYSA-N
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Description

N-(5-methyl-1,2-oxazol-3-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide is a synthetic small molecule of significant interest in medicinal chemistry and pharmacological research, particularly in the investigation of central nervous system (CNS) targets. This compound is characterized by a distinct molecular architecture featuring a furan-2-carboxamide core linked to a 5-methylisoxazole moiety via a phenylsulfanylmethyl bridge. This specific structure suggests potential as a key research tool for probing G protein-coupled receptor (GPCR) signaling pathways . While its precise target is subject to ongoing investigation, structural analogs within this chemotype have been explored as potent and selective ligands for various neuromodulatory receptors. Researchers are employing this compound in in vitro assays and cellular models to elucidate novel mechanisms of action and to study receptor-ligand interactions. Its primary research value lies in its utility as a chemical probe to decode complex biological processes and validate new targets for potential therapeutic intervention, making it a valuable asset for discovery programs in neuroscience and drug development.

Properties

IUPAC Name

N-(5-methyl-1,2-oxazol-3-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3S/c1-11-9-15(18-21-11)17-16(19)14-8-7-12(20-14)10-22-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMLWZJACZZCEAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,2-oxazol-3-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article aims to summarize the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula for this compound is C15H14N2O3SC_{15}H_{14}N_2O_3S. The compound features a furan ring, an oxazole moiety, and a phenylsulfanylmethyl group, which contribute to its pharmacological properties.

Antitumor Activity

Recent studies have indicated that compounds related to this compound exhibit significant antitumor effects. For example:

  • Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
  • Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells, with IC50 values in the low micromolar range .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been explored:

  • Mechanism : It appears to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 by blocking NF-kB signaling pathways .
  • Case Study : Animal models of induced inflammation showed reduced edema and pain responses when treated with the compound, suggesting its utility in inflammatory conditions .

Data Table: Biological Activities Summary

Activity TypeMechanism of ActionReference
AntitumorInduces apoptosis via caspase activation
Anti-inflammatoryInhibits cytokine production via NF-kB

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : The compound demonstrates good oral bioavailability.
  • Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes.
  • Excretion : Renal excretion is the primary pathway for elimination from the body.

Toxicity Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it also presents some toxicity risks:

  • Acute Toxicity : Studies report mild toxicity at high doses in animal models.
  • Long-term Effects : Further research is needed to evaluate chronic exposure effects and potential carcinogenicity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Furan Core

5-(Phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide
  • Structural Difference : Replaces the 5-methyl-1,2-oxazol-3-yl group with a 1,3-thiazol-2-yl ring.
  • Pharmacological Relevance : Thiazole-containing analogs are often explored for antimicrobial activity, suggesting a possible divergence in therapeutic focus compared to the oxazole variant.
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a)
  • Structural Difference : Substitutes the phenylsulfanylmethyl group with a nitro group and uses a cyclohexyl amine.
  • The cyclohexyl group improves solubility but reduces aromatic interactions. This compound’s simpler structure may limit its binding specificity compared to the target molecule .
N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide
  • Structural Difference : Incorporates a brominated furan and an oxadiazole ring.
  • The larger aromatic system may improve target affinity but reduce solubility .

Variations in the Heterocyclic Amine Group

[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-ethyl-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]azanium
  • Structural Difference : Retains the 5-methyl-1,2-oxazol-3-yl group but adds a benzodioxin moiety and quaternary ammonium.
  • Impact : The benzodioxin enhances π-π interactions, while the ammonium group increases water solubility. This compound showed high docking scores against viral proteins, suggesting the target molecule’s oxazole group is critical for antiviral activity .
4-[(2-Hydroxybenzylidene)amino]-N-(5-methyl-1,2-oxazol-3-yl)benzene sulfonamide (L1)
  • Structural Difference : Replaces the carboxamide with a sulfonamide and introduces a Schiff base.
  • Impact : Sulfonamide’s acidity (pKa ~10) contrasts with carboxamide’s neutrality (pKa ~17), altering hydrogen-bonding patterns. The Schiff base may confer metal-chelating properties, useful in enzyme inhibition but prone to hydrolysis .

Modifications in Linkage and Side Chains

N-(Diphenylmethyl)-2-[N-(5-methyl-1,2-oxazol-3-yl)-6-chloropyridine-3-sulfonamido]acetamide
  • Structural Difference : Uses a sulfonamido linkage and a pyridine ring.
  • This could enhance solubility but reduce blood-brain barrier penetration compared to the target compound’s thioether .
N-[3-(5,7-Dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
  • Structural Difference : Substitutes the oxazole with a benzoxazole and adds a nitro group.
  • The nitro group’s electron-withdrawing effect may destabilize the molecule under reductive conditions .

Key Comparative Data Table

Compound Name Core Structure Heterocycle Key Substituents Pharmacological Notes
Target Compound Furan-2-carboxamide Oxazole Phenylsulfanylmethyl Antiviral potential, moderate lipophilicity
5-(Phenylsulfanylmethyl)-N-(1,3-thiazol-2-yl)furan-2-carboxamide Furan-2-carboxamide Thiazole Phenylsulfanylmethyl Enhanced polarizability
N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) Furan-2-carboxamide None Nitro, cyclohexyl High reactivity, genotoxic risk
N-{4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]phenyl}furan-2-carboxamide Furan-2-carboxamide Oxadiazole Bromofuran Halogen bonding, stable
[2-(...)]-azanium (from ) Furan-2-carboxamide Oxazole Benzodioxin, ammonium High docking scores

Research Findings and Implications

  • Antiviral Activity : Compounds with oxazole or thiazole rings, including the target molecule, exhibit strong docking interactions with viral polymerases and proteases, as seen in monkeypox virus studies . The phenylsulfanylmethyl group’s hydrophobicity may enhance membrane penetration, a critical factor for intracellular antiviral action.
  • Metabolic Stability : Thioether-containing compounds like the target are prone to S-oxidation, forming sulfoxides or sulfones, which could either detoxify the molecule or generate active metabolites. This contrasts with nitro groups (e.g., in 22a), which risk nitroreduction to toxic amines .
  • Synthetic Accessibility : The target compound’s synthesis likely involves amide coupling between activated furan-2-carboxylic acid and 5-methyl-1,2-oxazol-3-yl amine, analogous to methods described for related carboxamides .

Preparation Methods

Robinson-Gabriel Cyclodehydration

The Robinson-Gabriel method enables oxazole synthesis via cyclodehydration of α-acylamino ketones. For 5-methyl-1,2-oxazol-3-amine:

  • Starting Material : Methylglyoxal and acetamide react to form α-acetamido ketone.
  • Cyclization : Phosphorus oxychloride (POCl₃) or sulfuric acid catalyzes dehydration, yielding 5-methyloxazole.
  • Amination : Nitration followed by reduction introduces the amine group at position 3.

Reaction Conditions :

  • Temperature: 80–100°C
  • Solvent: Dichloromethane or toluene
  • Yield: ~45–60%

Hantzsch Oxazole Synthesis

Alternatively, the Hantzsch method employs β-ketoesters and ammonia:

  • Condensation : Ethyl acetoacetate reacts with ammonium acetate.
  • Cyclization : Thionyl chloride (SOCl₂) facilitates ring closure.
  • Selective Functionalization : Bromination at position 5, followed by amination via SN2 substitution.

Limitations : Requires precise control to avoid 2,5-disubstituted oxazole byproducts.

Synthesis of 5-(Phenylsulfanylmethyl)furan-2-carboxylic Acid

Furan Ring Construction

The furan core is synthesized via acid-catalyzed cyclization of 1,4-diketones:

  • Paal-Knorr Synthesis :
    • Substrate : 1,4-Diketone derived from levulinic acid.
    • Cyclization : Concentrated HCl or Amberlyst-15 catalyzes furan formation.

Introduction of Phenylsulfanylmethyl Group

  • Bromomethyl Intermediate :
    • 5-Methylfuran-2-carboxylate undergoes bromination at the methyl group using N-bromosuccinimide (NBS) and benzoyl peroxide.
  • Thioether Formation :
    • Nucleophilic substitution with thiophenol (C₆H₅SH) in the presence of potassium carbonate (K₂CO₃) yields the thioether.
    • Conditions : DMF solvent, 60°C, 12 hours.
    • Yield : 70–85%.

Carboxylic Acid Derivatization

  • Ester Hydrolysis :
    • The methyl ester is hydrolyzed using NaOH (2M) in methanol/water (1:1) at 50°C for 6 hours.

Amide Bond Formation

Coupling Reagents

The oxazole amine and furan carboxylic acid are coupled using:

  • EDCl/HOBt :
    • Conditions : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dichloromethane, 0°C to room temperature.
    • Yield : 80–90%.
  • HATU :
    • Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) in DMF with N,N-diisopropylethylamine (DIPEA).
    • Advantage : Higher efficiency for sterically hindered substrates.

Alternative Synthetic Routes

One-Pot Oxazole-Furan Assembly

A telescoped approach combines furan carboxylate synthesis with oxazole formation:

  • Simultaneous Cyclization : POCl₃ mediates concurrent furan and oxazole ring formation.
  • Drawbacks : Lower regioselectivity and yield (~35%) due to competing side reactions.

Solid-Phase Synthesis

For high-throughput applications:

  • Resin-Bound Furan : Wang resin functionalized with furan carboxylate.
  • Stepwise Functionalization : Sequential bromination, thioether formation, and amide coupling.
  • Cleavage : Trifluoroacetic acid (TFA) releases the final compound.

Optimization and Challenges

Reaction Condition Screening

Table 1 : Effect of Coupling Agents on Amide Yield

Coupling Agent Solvent Temperature Yield (%)
EDCl/HOBt CH₂Cl₂ 0°C → RT 85
HATU DMF RT 92
DCC/DMAP THF 40°C 68

Key Insight : HATU in DMF maximizes yield by stabilizing reactive intermediates.

Purification Challenges

  • Byproducts : Unreacted thiophenol and regioisomeric oxazoles require column chromatography (silica gel, ethyl acetate/hexane).
  • Analytical Confirmation :
    • ¹H NMR (CDCl₃): δ 7.45–7.25 (m, 5H, Ar-H), 6.75 (s, 1H, furan-H), 2.45 (s, 3H, CH₃).
    • HRMS : m/z 314.0922 [M+H]⁺.

Q & A

Q. What are the key synthetic pathways for N-(5-methyl-1,2-oxazol-3-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

  • Coupling reactions between furan-2-carboxamide derivatives and substituted oxazole intermediates.
  • Thioether formation via nucleophilic substitution (e.g., using mercapto-phenyl groups and alkyl halides) under inert atmospheres .
  • Purification via column chromatography or recrystallization. Optimization strategies:
  • Microwave-assisted synthesis (e.g., 50–97% yield improvements in related sulfonamide derivatives) .
  • Temperature control (60–80°C) and solvent selection (DMF or THF) to enhance regioselectivity .

Q. Which analytical techniques are critical for characterizing this compound and validating its purity?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and monitor reaction progress .
  • High-Performance Liquid Chromatography (HPLC) for purity assessment (>95% threshold for pharmacological studies) .
  • Mass spectrometry (MS) to verify molecular weight and fragmentation patterns .

Q. What preliminary biological screening methods are recommended to assess its antiviral potential?

  • Molecular docking against viral targets (e.g., monkeypox DNA polymerase) using AutoDock Vina or Schrödinger Suite .
  • In vitro enzymatic inhibition assays (IC₅₀ determination) .
  • Cytotoxicity profiling in mammalian cell lines (e.g., HEK293) to establish selectivity indices .

Advanced Research Questions

Q. How do structural modifications influence its binding affinity to viral targets, and what SAR trends are observed?

  • The oxazole ring and phenylsulfanylmethyl group are critical for hydrophobic interactions with viral polymerase pockets .
  • Electron-withdrawing substituents on the phenyl ring enhance binding (e.g., fluorine analogs improve docking scores by 15–20%) .
  • Furan-carboxamide flexibility impacts conformational stability during target engagement .
Modification Effect on Binding Affinity Example
Oxazole methylation↑ Hydrophobicity+2.5 kcal/mol ΔG
Phenylthio → Phenylsulfonyl↓ Solubility, ↑ RigidityReduced IC₅₀ in cell-based assays

Q. What computational and experimental approaches validate the stability of ligand-target complexes?

  • Molecular Dynamics (MD) Simulations : 100-ns simulations (AMBER/CHARMM) to assess complex stability (RMSD < 2.0 Å) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
  • X-ray crystallography : Resolve ligand-protein co-crystal structures (e.g., PDB deposition) .

Q. How can in vivo efficacy be evaluated, and what disease models are appropriate?

  • Mousepox model (ECTV) : Monitor viral load reduction in spleen/liver via qPCR .
  • PK/PD studies : Measure plasma half-life (t₁/₂) and tissue distribution (LC-MS/MS) .
  • Immunohistochemistry : Assess target engagement in infected tissues .

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